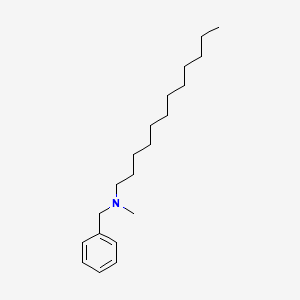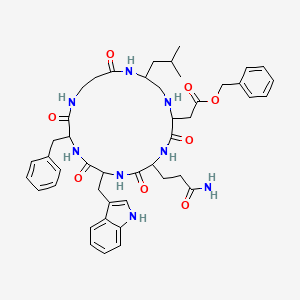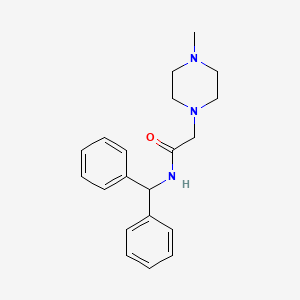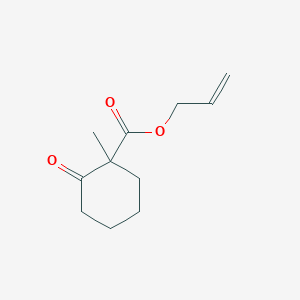
Allyl 1-methyl-2-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 1-methyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexanecarboxylic acid and features an allyl group attached to the ester functionality. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl 1-methyl-2-oxocyclohexanecarboxylate can be synthesized through the esterification of 1-methyl-2-oxocyclohexanecarboxylic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene . The reaction mixture is then purified through standard techniques such as washing with sodium bicarbonate and drying over magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed reactions is also common, where allyl acetate is reacted with 2-oxocyclohexanecarboxylate in the presence of a palladium catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Allyl 1-methyl-2-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Allylic substitution reactions are common, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed reactions are prevalent, often using ligands to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanecarboxylates.
Scientific Research Applications
Allyl 1-methyl-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Allyl 1-methyl-2-oxocyclohexanecarboxylate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile used. The allyl group also allows for allylic substitution reactions, which are facilitated by transition metal catalysts such as palladium .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxocyclohexanecarboxylate: Similar structure but with a methyl group instead of an allyl group.
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but with an ethyl group instead of an allyl group.
Uniqueness
Allyl 1-methyl-2-oxocyclohexanecarboxylate is unique due to the presence of the allyl group, which imparts distinct reactivity patterns, especially in allylic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
7770-41-4 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
prop-2-enyl 1-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-8-14-10(13)11(2)7-5-4-6-9(11)12/h3H,1,4-8H2,2H3 |
InChI Key |
JTUXZQJYEFKDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
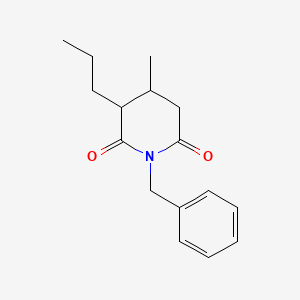

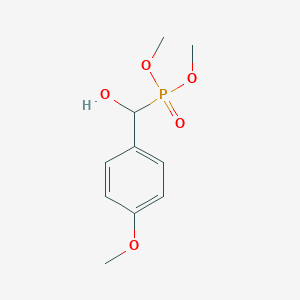

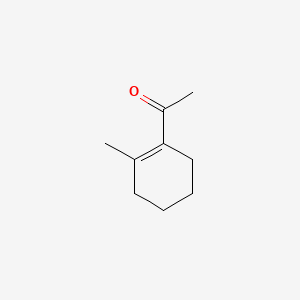
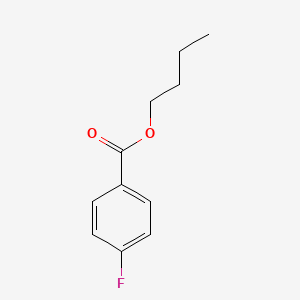
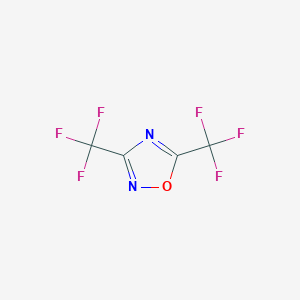
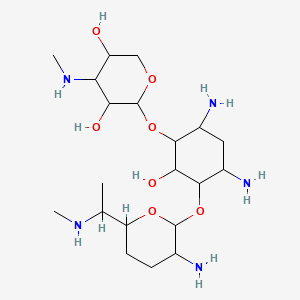
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
